molecular formula C18H23N3O6S B192890 Glimepiride urethane CAS No. 119018-30-3

Glimepiride urethane

Cat. No. B192890
M. Wt: 409.5 g/mol
InChI Key: UZDRZEOOIXNUTE-UHFFFAOYSA-N
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Description

Glimepiride is a medication used in the management and treatment of type 2 diabetes mellitus. It belongs to the sulfonylurea class of drugs .


Synthesis Analysis

A multidrug crystal based on drug combinations was synthesized by the solvent evaporation method. This multicomponent crystal consisted of antidiabetic drugs Glimepiride (Gli) and Metformin (Met), which was performed by single crystal X-ray structure analysis . Another study reported that three binary solid dispersions of glimepiride were prepared by solvent evaporation technique using β-cyclodextrin with different drug carrier ratios .


Chemical Reactions Analysis

While specific chemical reactions involving Glimepiride urethane are not available, Glimepiride is known to be a third-generation sulfonylurea derivative commonly used in the treatment of non-insulin dependent Type 2 diabetes mellitus .


Physical And Chemical Properties Analysis

Glimepiride is a long-acting, third-generation sulfonylurea with hypoglycemic activity. Compared to other generations of sulfonylurea compounds, glimepiride is very potent and has a longer duration of action .

Scientific Research Applications

1. Degradation and Characterization

Glimepiride urethane is identified as one of the degradation products of glimepiride. Under various conditions such as hydrolysis and oxidation, glimepiride degrades into several products including glimepiride urethane. This degradation is essential for understanding the stability and efficacy of the drug in different environments (Bansal et al., 2008).

2. Solubility and Bioavailability Enhancement

Research has explored enhancing the solubility and bioavailability of glimepiride. This includes the use of cyclodextrins and polymers, which can improve the therapeutic efficacy of glimepiride by increasing its dissolution rate (Ammar et al., 2006).

3. Sustained Release Formulations

Studies have been conducted on developing sustained release tablets of glimepiride using combinations of hydrophilic and hydrophobic polymers. This formulation aims to extend the drug release period, which is crucial for consistent therapeutic effects (Hadi, 2012).

4. Metabolomic Analysis

Metabolomic analysis post-glimepiride administration provides insights into how it affects endogenous metabolites. This type of study is significant for understanding the pharmacological responses and biochemical pathway alterations associated with glimepiride action (Do et al., 2017).

5. Pharmacokinetics and Pharmacodynamics

Research on the pharmacokinetics and pharmacodynamics of glimepiride, including its various polymorphic forms, offers valuable information on how different formulations of the drug affect its efficacy and potential risks like hypoglycemia (Viana et al., 2018).

6. Insulin Secretion Mechanisms

Studies have investigated glimepiride's effects on insulin secretion in type 2 diabetes patients. Understanding its impact on insulin sensitivity and secretion can guide its clinical use and identify potential benefits beyond glucose control (Korytkowski et al., 2002).

Safety And Hazards

Glimepiride urethane is a chemical compound with certain safety and hazard considerations. It’s important to avoid breathing dust/fume/gas/mist/vapours/spray and avoid prolonged or repeated exposure .

Future Directions

Emerging treatment strategies for diabetes mellitus have encouraged the development of new modalities for measuring glucose and supplying insulin that hold the potential to improve the quality of life of diabetics . The use of Glimepiride in these strategies could be a potential area of future research.

properties

IUPAC Name

methyl N-[4-[2-[(4-ethyl-3-methyl-5-oxo-2H-pyrrole-1-carbonyl)amino]ethyl]phenyl]sulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O6S/c1-4-15-12(2)11-21(16(15)22)17(23)19-10-9-13-5-7-14(8-6-13)28(25,26)20-18(24)27-3/h5-8H,4,9-11H2,1-3H3,(H,19,23)(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDRZEOOIXNUTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80152298
Record name Glimepiride urethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glimepiride urethane

CAS RN

119018-30-3
Record name Methyl N-[[4-[2-[[(3-ethyl-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)carbonyl]amino]ethyl]phenyl]sulfonyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119018-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glimepiride urethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119018303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glimepiride urethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[[4-[2-[[(3-ethyl-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)carbonyl]amino]ethyl]phenyl]sulfonyl]-methyl ester carbamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.391
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name GLIMEPIRIDE URETHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A72YB30612
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
MA Khan, S Sinha, S Vartak, A Bhartiya… - Journal of pharmaceutical …, 2005 - Elsevier
… weighing 8 mg of glimepiride–sulphonamide, 4 mg of glimepiride-cis-isomer, 3 mg of glimepiride-meta-isomer, 3 mg of glimepiride-ortho-isomer and 4 mg of glimepiride-urethane and …
Number of citations: 71 www.sciencedirect.com
S Pawar, G Meshram, R Jadhav, Y Bansal - Der Pharma Chemica, 2010 - researchgate.net
… The method shows good resolution between glimepiride sulfonamide (GS), glimepiride urethane (GU), glimepiride 3- isomer (GI), metformin related compound A (MA), glimeiride (G),…
Number of citations: 22 www.researchgate.net
G Bansal, M Singh, KC Jindal, S Singh - Journal of pharmaceutical and …, 2008 - Elsevier
… The products II, III and V matched, respectively, to impurity B (glimepiride sulfonamide), impurity J and impurity C (glimepiride urethane) listed in European Pharmacopoeia. The product …
Number of citations: 51 www.sciencedirect.com
S Pawar, R Jadhav, Y Bansal… - Analytical Chemistry: An …, 2009 - hakon-art.com
Many patients with type 2 diabetes require treatment with more than one antihyperglycaemic drug to achieve optimal glycaemic control. Pioglitazone, 5-[[4-[2-(5-ethylpyridin-2-yl) ethoxy] …
Number of citations: 1 www.hakon-art.com
V Topić, S Filipić, G Popović, K Nikolić… - Journal of Liquid …, 2013 - Taylor & Francis
… in European Pharmacopoeia (EP) lists ten impurities (AJ), [ Citation 8 ] while the United States Pharmacopeia (USP) lists three impurities, glimepiride-sulfonamide, glimepiride-urethane …
Number of citations: 6 www.tandfonline.com
MLAD Lestari, G Indrayanto - Profiles of Drug Substances, Excipients and …, 2011 - Elsevier
… are glimepiride related compound A or glimepiride cis-isomer, glimepiride related compound B or glimepiride sulfonamide, glimepiride related compound C or glimepiride-urethane, …
Number of citations: 5 www.sciencedirect.com
N Abinaya - 2018 - repository-tnmgrmu.ac.in
… The method shows good resolution between glimepiride sulfonamide (GS), glimepiride urethane (GU), glimepiride 3-isomer (GI), metformin related compound A (MA), glimepiride (G), …
Number of citations: 3 repository-tnmgrmu.ac.in
PP Patil, VS Kasture, KV Prakash - Int J Pharm Chem, 2015 - academia.edu
Impurities are nothing but the unidentified, unintended substance present along with desired substance. The newer regulations of US FDA, MHRA intends for the requirements of …
Number of citations: 8 www.academia.edu
KR Jayasing - 2011 - search.proquest.com
… The products II, III and V matched, respectively, to impurity B (glimepiride sulfonamide), impurity J and impurity C (glimepiride urethane) listed in European Pharmacopoeia. The product …
Number of citations: 0 search.proquest.com
J Ermer, C Burgess, G Kleinschmidt… - Method validation in …, 2005 - Wiley Online Library
Method Validation in Pharmaceutical Analysis. A Guide to Best Practice. Joachim Ermer, John H. McB. Miller (Eds.) Copyright 2005 WILEY-VCH Verlag GmbH & Co. KGaA, Weinheim …
Number of citations: 33 onlinelibrary.wiley.com

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